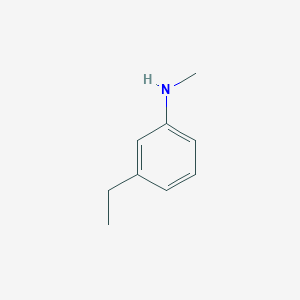

3-Ethyl-N-methylanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-n-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the third position and a methyl group on the nitrogen atom. This compound is a colorless to pale yellow liquid that is used in various chemical applications.

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method to synthesize 3-ethyl-n-methylaniline involves the nitration of ethylbenzene to form 3-ethyl-nitrobenzene, followed by reduction to 3-ethyl-aniline.

Direct Alkylation: Another method involves the direct alkylation of aniline with ethyl bromide and methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, 3-ethyl-n-methylaniline can be produced by catalytic hydrogenation of 3-ethyl-nitrobenzene followed by methylation using methanol in the presence of a catalyst such as ruthenium complexes.

Types of Reactions:

Oxidation: 3-Ethyl-n-methylaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

Reduction: It can be reduced to form 3-ethyl-n-methylcyclohexylamine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: 3-ethyl-nitrosoaniline and 3-ethyl-nitroaniline.

Reduction: 3-ethyl-n-methylcyclohexylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-n-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development due to its structural similarity to other bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-ethyl-n-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s effects are mediated through pathways involving its aromatic amine group, which can participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

N-Methylaniline: Similar in structure but lacks the ethyl group at the third position.

N-Ethylaniline: Similar but lacks the methyl group on the nitrogen atom.

3-Ethylaniline: Similar but lacks the methyl group on the nitrogen atom.

Uniqueness: 3-Ethyl-n-methylaniline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with various targets compared to its simpler analogs .

Biologische Aktivität

3-Ethyl-n-methylaniline (C9H13N) is an aromatic amine that has garnered attention due to its diverse applications in chemical synthesis, particularly in the manufacture of dyes and agrochemicals. Understanding its biological activity is critical for assessing its safety and potential health impacts. This article reviews the biological activity of 3-Ethyl-n-methylaniline, focusing on its toxicity, potential health effects, and relevant case studies.

3-Ethyl-n-methylaniline is characterized by its molecular formula C9H13N and a molecular weight of approximately 135.21 g/mol. It appears as a colorless to yellow liquid with a flash point of 74 °C and a specific gravity of 0.95 at 20 °C . The compound is insoluble in water but soluble in organic solvents, which facilitates its use in various industrial applications.

Toxicological Profile

The toxicological profile of 3-Ethyl-n-methylaniline reveals significant health hazards associated with exposure:

Biological Activity

The biological activity of 3-Ethyl-n-methylaniline can be summarized in the following areas:

1. Cytotoxicity

Research indicates that aromatic amines can exhibit cytotoxic effects on various cell lines. A study showed that exposure to similar compounds resulted in cell death through apoptosis and necrosis pathways, suggesting that 3-Ethyl-n-methylaniline may also possess cytotoxic properties .

2. Genotoxicity

Anecdotal evidence suggests that compounds like 3-Ethyl-n-methylaniline can cause DNA damage. Genotoxicity assays using bacterial models have shown mutagenic effects, raising concerns about their potential to induce genetic mutations in higher organisms .

3. Endocrine Disruption

Some studies indicate that aromatic amines can interfere with endocrine function. This disruption can lead to reproductive health issues and developmental abnormalities in animal models .

Case Studies

Several case studies highlight the implications of exposure to 3-Ethyl-n-methylaniline and similar compounds:

- Case Study 1 : A worker exposed to high levels of n-methylaniline (a related compound) developed symptoms of methemoglobinemia, which required medical intervention. This case underscores the importance of monitoring exposure levels in occupational settings .

- Case Study 2 : Environmental assessments have shown that runoff from industries using aromatic amines can contaminate water sources, leading to bioaccumulation in aquatic organisms. Studies on fish exposed to these compounds revealed developmental deformities and increased mortality rates .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Physical State | Colorless to yellow liquid |

| Flash Point | 74 °C |

| Specific Gravity | 0.95 at 20 °C |

| Acute Toxicity Symptoms | Irritation, headache, dizziness |

| Chronic Effects | Liver/kidney damage, anemia |

| Carcinogenic Potential | Possible (related compounds) |

Eigenschaften

IUPAC Name |

3-ethyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZQJHAYDHFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.